1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol discovery and history
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol discovery and history
An In-Depth Technical Guide to the Discovery and History of the Pyrido[3,4-b]indole Scaffold and its Derivative, Crenatine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[3,4-b]indole, or β-carboline, scaffold is a privileged heterocyclic system found in a vast array of natural products and synthetic molecules of significant medicinal interest. This guide provides a comprehensive overview of the discovery and history of this important chemical class, with a particular focus on the naturally occurring derivative, Crenatine (1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole). While specific information regarding "1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol" (also referred to as G-2013) is not available in the public domain, this guide will delve into the foundational knowledge of its core structure, providing researchers with a robust understanding of the chemical and biological landscape of this fascinating family of compounds.
Introduction to the Pyrido[3,4-b]indole Scaffold
The 9H-pyrido[3,4-b]indole ring system, commonly known as β-carboline, is a tricyclic aromatic structure composed of a pyridine ring fused to an indole moiety.[1] This scaffold is a prominent feature in a large class of indole alkaloids, which are naturally occurring nitrogen-containing compounds.[2] The structural rigidity and diverse substitution patterns of the β-carboline nucleus make it an ideal framework for interacting with various biological targets, leading to a wide spectrum of pharmacological activities.[1]
Pyrido[3,4-b]indoles are recognized for their potential as building blocks in the development of pharmaceuticals and agrochemicals.[1] Their ability to serve as a scaffold for diverse chemical modifications has made them a valuable asset in drug discovery, particularly in the synthesis of bioactive molecules targeting various biological pathways.[1] Researchers have explored the applications of 9H-pyrido[3,4-b]indole in the development of novel therapeutic agents, with notable interest in cancer and neurological disorders.[1][3][4]
Discovery and History of Pyrido[3,4-b]indole Alkaloids
The history of indole alkaloids is deeply intertwined with human history, with the use of plants and fungi containing these compounds in traditional medicine dating back centuries.[2] The first indole alkaloid, strychnine, was isolated in 1818, and indole itself was first synthesized by Adolf von Baeyer in 1866.[2]
The β-carboline alkaloids, as a subclass of indole alkaloids, have been isolated from a wide variety of terrestrial plants and marine organisms.[5] These natural products exhibit a remarkable range of biological activities, from interacting with benzodiazepine receptors to possessing potent anti-viral, anti-tumor, and anti-microbial properties.[5]
The general biosynthesis of indole alkaloids originates from the amino acid tryptophan.[2] The diverse array of structures within this family arises from various enzymatic modifications of the tryptophan backbone.
Crenatine: A Naturally Occurring Pyrido[3,4-b]indole
3.1. Discovery and Natural Sources
Crenatine, with the chemical name 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole, is a naturally occurring β-carboline alkaloid.[6] It has been identified and isolated from several plant species, including Quassia undulata and Picrasma javanica.[6] The isolation of Crenatine from these natural sources has been a key step in understanding the chemical diversity of the pyrido[3,4-b]indole family.
3.2. Physicochemical Properties
The physicochemical properties of Crenatine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C14H14N2O | [6] |
| Molecular Weight | 226.27 g/mol | [6] |
| CAS Number | 26585-14-8 | [6][7] |
| IUPAC Name | 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole | [6] |
3.3. Reported Biological Activity
Early research on Crenatine has indicated its potential as an antimicrobial agent.[7] Studies have suggested that Crenatine is more effective against Gram-positive bacteria than Gram-negative bacteria.[7] This antibacterial activity highlights one of the many potential therapeutic applications of the pyrido[3,4-b]indole scaffold.
Synthesis of the Pyrido[3,4-b]indole Core
The synthesis of the pyrido[3,4-b]indole scaffold is a well-established area of organic chemistry. A common and versatile method for constructing this tricyclic system is the Pictet-Spengler reaction . This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
4.1. General Pictet-Spengler Reaction Workflow
Caption: Generalized workflow of the Pictet-Spengler reaction for the synthesis of the pyrido[3,4-b]indole core.
4.2. Step-by-Step Methodology for a Generic Pictet-Spengler Reaction
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Reactant Preparation: Dissolve the tryptamine derivative and the aldehyde or ketone in a suitable aprotic solvent (e.g., toluene, dichloromethane).
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Formation of the Schiff Base: The reaction is typically initiated by stirring the reactants at room temperature. The formation of the intermediate Schiff base can be monitored by techniques such as thin-layer chromatography (TLC).
-
Cyclization: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) to the reaction mixture. The reaction may require heating to facilitate the electrophilic cyclization onto the indole ring.
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Workup and Purification: After the reaction is complete, neutralize the acid and perform an aqueous workup to remove impurities. The crude product is then purified using column chromatography to yield the tetrahydro-β-carboline.
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Aromatization (Optional): If the fully aromatic β-carboline is desired, the tetrahydro-β-carboline can be oxidized using a suitable oxidizing agent, such as palladium on carbon (Pd/C) or manganese dioxide (MnO2).
Future Directions and Therapeutic Potential
The pyrido[3,4-b]indole scaffold continues to be a fertile ground for drug discovery and development. The diverse biological activities exhibited by this class of compounds, including anticancer,[3][4] antimicrobial,[7] and neuropharmacological effects, underscore their therapeutic potential.
Future research in this area will likely focus on:
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Synthesis of novel derivatives: The development of new synthetic methodologies to access a wider range of substituted pyrido[3,4-b]indoles.
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Structure-Activity Relationship (SAR) studies: Elucidating the key structural features responsible for the biological activity of these compounds to guide the design of more potent and selective molecules.
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Target identification and mechanism of action studies: Identifying the specific cellular targets of pyrido[3,4-b]indole derivatives and unraveling their mechanisms of action to better understand their therapeutic potential.
While the specific compound "1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol" remains to be characterized in the scientific literature, the foundational knowledge of the pyrido[3,4-b]indole scaffold and its known derivatives like Crenatine provides a strong basis for future investigations into this promising class of molecules.
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Deokar, H., et al. (2018). QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. PubMed Central. Retrieved from [Link]
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Buolamwini, J. K., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PubMed. Retrieved from [Link]
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